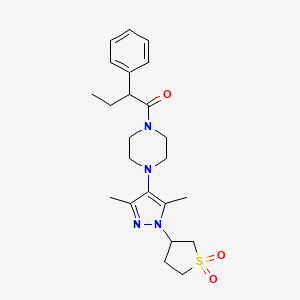

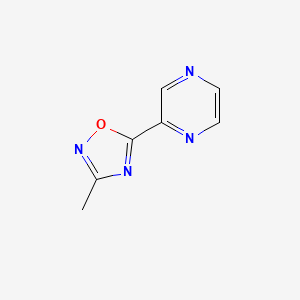

![molecular formula C22H25FN4O4 B2904214 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049398-59-5](/img/structure/B2904214.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a piperazin-1-yl group, and a 2-fluorophenyl group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The amide could potentially undergo hydrolysis or participate in condensation reactions .Scientific Research Applications

Evaluation of PET Ligands for Imaging Studies

A study by Kügler et al. (2011) developed a series of dopamine receptor D4 ligands, derivatized from the putative neuroleptic 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine, for potential application in imaging studies by positron emission tomography (PET). These ligands showed high affinity and selectivity for the D4 receptor subtype, indicating their suitability for in vivo imaging of the D4 receptor, particularly for evaluating psychiatric and neurological conditions (Kügler et al., 2011).

Synthesis of Benzoxazine Monomers with Phenylnitrile Functional Group

Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers, showcasing the chemical versatility and potential applications of similar compounds in materials science. The synthesized monomers demonstrated improved thermal stability and dynamic mechanical properties, indicating their usefulness in developing advanced polymeric materials with specific functionalities (Qi et al., 2009).

Development of σ Receptor Ligands

Ogawa et al. (1994) studied NE-100, a selective and potent σ receptor ligand, for its effects on phencyclidine-induced cognitive dysfunction in rats. This research suggests the potential therapeutic applications of σ receptor ligands in improving cognitive functions impaired by substances like phencyclidine, highlighting the broader pharmacological interest in developing compounds with specific receptor affinities (Ogawa et al., 1994).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on the structure, it could potentially interact with a variety of targets. For example, compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been reported to inhibit cholinesterases and lipoxygenase enzymes .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-16-5-6-19-20(15-16)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKODXITKSPCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)

![7-tert-butyl-2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2904136.png)

![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)

![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)